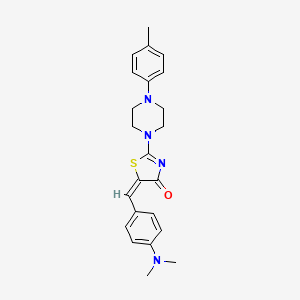

(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Description

This compound belongs to the thiazol-4(5H)-one family, characterized by a central thiazolidinone ring substituted with a benzylidene group at position 5 and a piperazine moiety at position 2. The (E)-stereochemistry of the benzylidene double bond is critical for its structural rigidity and electronic properties . Key features include:

- Benzylidene substituent: A 4-(dimethylamino)phenyl group, which imparts strong electron-donating effects, enhancing conjugation and influencing photophysical properties.

Properties

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c1-17-4-8-20(9-5-17)26-12-14-27(15-13-26)23-24-22(28)21(29-23)16-18-6-10-19(11-7-18)25(2)3/h4-11,16H,12-15H2,1-3H3/b21-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVBCFCKTBWORD-LTGZKZEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)N(C)C)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazole ring, a piperazine moiety, and a dimethylaminobenzylidene group. Its molecular formula is , and it has been identified as a promising candidate in medicinal chemistry due to its diverse biological activities.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). MAO inhibitors are crucial in treating neurological disorders, as they enhance the levels of neurotransmitters like serotonin and dopamine .

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity .

- Antitumor Effects : Some derivatives of thiazole have demonstrated cytotoxic effects against cancer cell lines. The specific compound under study may inhibit tumor growth by inducing apoptosis in malignant cells .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotective Effects :

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

-

Antitumor Activity

- Research indicates that thiazole derivatives often possess cytotoxic properties against various cancer cell lines. Studies have shown that this compound can induce apoptosis in tumor cells by activating caspases and inhibiting anti-apoptotic proteins .

- Table 1: Antitumor Activity of (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cell Line IC50 (µM) Mechanism of Action MCF-7 10 Induction of apoptosis via caspase activation HeLa 15 Inhibition of cell proliferation -

Antimicrobial Properties

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 12 µg/mL Candida albicans 16 µg/mL -

Neuroprotective Effects

- Preliminary studies suggest that the compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. This is hypothesized to occur through the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

-

Case Study on Antitumor Activity

- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The results indicated an IC50 value of 10 µM for MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

-

Case Study on Antimicrobial Efficacy

- In vitro tests revealed that the compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations.

-

Neuroprotective Study

- Animal models of neurodegeneration showed that administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, suggesting its potential for treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzylidene Group

Electron-Donating vs. Electron-Withdrawing Groups

- (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one (): The methoxy group is moderately electron-donating, similar to dimethylamino but less basic. Crystallographic data reveals a planar thiazolidinone ring with intramolecular C–H⋯S hydrogen bonding, enhancing stability .

- (E)-5-(3-Nitrobenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one ():

Hydroxy vs. Dimethylamino Substituents

- The 4-chlorophenyl on piperazine increases electronegativity, which may enhance binding to targets like serotonin receptors .

Modifications to the Piperazine Moiety

Stereochemical Variations

Implications for Research and Development

- Pharmacological Potential: The target compound’s dimethylamino and p-tolyl groups suggest suitability for CNS-targeting therapies, while nitro-substituted analogues () may serve as prodrugs activated under reducing conditions.

- Material Science : Methoxy-substituted derivatives () with planar structures could be explored in optoelectronic materials.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing the compound?

The synthesis typically involves condensation of substituted benzaldehyde derivatives with thiazol-4(5H)-one precursors. Key steps include:

- Refluxing in 1,4-dioxane with piperidine as a catalyst to form the benzylidene-thiazolone core .

- Acidification with ice/water mixtures to precipitate the product, followed by recrystallization (e.g., from 1,4-dioxane) .

- Alternative methods use sodium acetate-buffered acetic acid under reflux for imine bond formation . Optimization requires control of temperature (typically 80–100°C), solvent polarity, and reaction time (5–9 hours) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR spectroscopy : H and C NMR identify substituents (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons at δ ~6.8–7.5 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Resolves the (E)-configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in monoclinic crystals with space group ) .

Q. What in vitro assays are used to evaluate its biological activity?

- Sulforhodamine B (SRB) assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HEPG-2) by measuring protein content after 48-hour exposure .

- Normalized controls : Include DMSO vehicle (≤0.5% v/v) and reference compounds (e.g., CHS-828) .

- Dose-response curves : Generated at concentrations ranging from 0.1–100 µM to determine IC values .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across cancer cell lines be resolved?

- Orthogonal assays : Validate results using alternative methods (e.g., MTT assay, apoptosis markers) to rule out assay-specific artifacts .

- Purity verification : Employ HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .

- Cell line heterogeneity : Compare genetic profiles (e.g., receptor expression in MCF-7 vs. HA22T) to explain differential sensitivity .

Q. What strategies elucidate the compound’s mechanism of action?

- Molecular docking : Simulate binding to hypothesized targets (e.g., kinase domains) using software like AutoDock .

- Surface plasmon resonance (SPR) : Quantify binding affinity to purified proteins (e.g., tubulin or DNA topoisomerases) .

- Transcriptomic profiling : Identify differentially expressed genes in treated vs. untreated cells via RNA sequencing .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

- Substituent variation : Modify the benzylidene (e.g., methoxy → propoxy) and piperazine (e.g., p-tolyl → naphthyl) groups to assess activity shifts .

- Bioisosteric replacement : Replace the thiazolone ring with oxazolone or pyridone to probe scaffold flexibility .

- 3D-QSAR modeling : Correlate steric/electronic parameters with bioactivity using CoMFA or CoMSIA .

Q. How are reaction conditions optimized to enhance compound stability?

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of the imine bond .

- Solvent screening : Use aprotic solvents (e.g., DMF) for moisture-sensitive steps .

- Microwave-assisted synthesis : Reduce reaction time (≤2 hours) and improve yield (≥80%) compared to conventional reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.